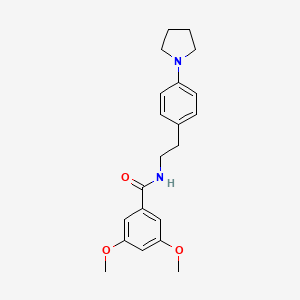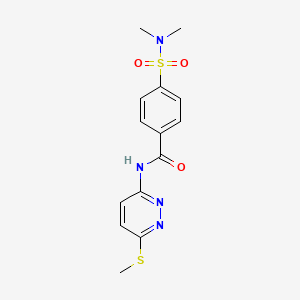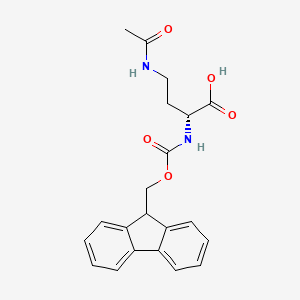![molecular formula C8H9BrN2 B2377733 5-Bromo-1-metil-2,3-dihidro-1H-pirrolo[2,3-b]piridina CAS No. 1187421-56-2](/img/structure/B2377733.png)
5-Bromo-1-metil-2,3-dihidro-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The methoxy group at the 3-position of the phenyl ring in the compound decreased FGFR1 potency and cellular activity .Aplicaciones Científicas De Investigación
- Hallazgos de la investigación: Los investigadores han desarrollado una serie de derivados de 1H-pirrolo[2,3-b]piridina dirigidos a FGFR1, 2 y 3. El compuesto 4h, en particular, exhibió una potente actividad inhibitoria de FGFR, lo que lo convierte en un compuesto líder prometedor para la terapia contra el cáncer .
- Hallazgos de la investigación: Jin et al. desarrollaron derivados de 1H-pirrolo[2,3-b]piridina como inhibidores de FGFR4 con fuertes efectos antiproliferativos contra las células Hep3B .
- Hallazgos de la investigación: Los derivados de 5H-pirrolo[2,3-b]pirazina (relacionados con nuestro compuesto) demostraron actividad de inhibición de la cinasa .
- Hallazgos de la investigación: 1H-pirrolo[2,3-b]piridina sirve como un andamiaje para varios objetivos, incluida la elastasa de neutrófilos humanos (HNE) .
- Hallazgos de la investigación: La estructura cristalina de 5-bromo-1H-pirrolo[2,3-b]piridina revela un esqueleto de azaindol esencialmente plano, conectado por enlaces de hidrógeno N—H N .
Inhibición de FGFR
Actividad antiproliferativa contra células Hep3B
Inhibición de la cinasa
Nuevo andamiaje para el diseño de fármacos
Información de la estructura cristalina
Estudios DFT y propiedades electrónicas
En resumen, 5-Bromo-1-metil-2,3-dihidro-1H-pirrolo[2,3-b]piridina es prometedora en diversos campos, desde la terapia contra el cáncer hasta el diseño de fármacos. Los investigadores continúan explorando su potencial, lo que la convierte en un compuesto emocionante en la investigación científica. 🌟
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Direcciones Futuras
The future directions of the research on 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be focused on further understanding their action mechanisms and optimizing their molecular structures for better FGFR inhibitory activity . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Propiedades
IUPAC Name |
5-bromo-1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMNXFSODKNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187421-56-2 | |
| Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)


![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)



![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)

![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)